molecular formula C7H6F3NO2 B1408451 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol CAS No. 1227575-33-8

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1408451
CAS No.: 1227575-33-8
M. Wt: 193.12 g/mol
InChI Key: YXCCMXXVPZFYEV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a chemical compound characterized by the presence of a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. For example, starting with 2-methoxy-4-(trifluoromethyl)pyridine, the hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as catalytic reactions, purification through crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and methoxy groups contribute to its reactivity and binding affinity with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 4-Methoxypyridine
  • 3-(Trifluoromethyl)-2-pyridone

Uniqueness

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxyl and methoxy groups provide versatility in chemical transformations .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCCMXXVPZFYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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